4-Acetoxy-2',4'-dimethylbenzophenone

Descripción

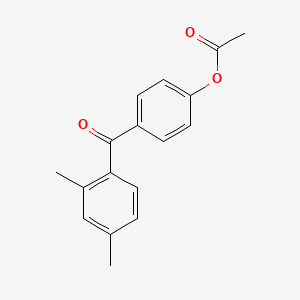

4-Acetoxy-2',4'-dimethylbenzophenone (CAS: 890100-31-9) is a benzophenone derivative with the molecular formula C₁₇H₁₆O₃ and a molecular weight of 268.31 g/mol . Structurally, it consists of two aromatic rings: one substituted with an acetoxy group (OAc) and the other with two methyl groups at the 2' and 4' positions (Figure 1). The acetoxy group introduces enhanced polarity compared to unmodified benzophenones, influencing solubility and reactivity.

Propiedades

IUPAC Name |

[4-(2,4-dimethylbenzoyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O3/c1-11-4-9-16(12(2)10-11)17(19)14-5-7-15(8-6-14)20-13(3)18/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBLZQWKIDTGAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641743 | |

| Record name | 4-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-31-9 | |

| Record name | 4-(2,4-Dimethylbenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Acetylation Process

The primary method for synthesizing 4-Acetoxy-2',4'-dimethylbenzophenone involves the acetylation of its precursor, 2',4'-dimethylbenzophenone. The reaction typically proceeds as follows:

-

- 2',4'-Dimethylbenzophenone

- Acetic anhydride (or acetic acid)

- Catalyst (Pyridine or sulfuric acid)

-

- Temperature: Typically maintained between 0°C and 5°C to ensure selective acetylation.

- Reaction Time: Varies based on the specific conditions but generally requires several hours for completion.

-

- The hydroxyl group of 2',4'-dimethylbenzophenone undergoes acetylation, forming the desired product.

Alternative Synthetic Routes

In addition to the standard acetylation method, other synthetic routes have been explored:

Bromination followed by Acetylation : In some cases, bromination of the precursor compound can enhance reactivity before acetylation.

Green Chemistry Approaches : Utilizing environmentally friendly solvents and catalysts to minimize waste and improve safety.

Yield and Purity Analysis

The efficiency of the synthesis can vary based on the method employed:

| Method | Yield (%) | Notes |

|---|---|---|

| Acetic Anhydride with Pyridine | 85% | High purity achieved through careful temperature control |

| Bromination followed by Acetylation | 75% | Requires additional purification steps |

| Green Chemistry Approaches | 70% | Sustainable but may require optimization |

Análisis De Reacciones Químicas

4-Acetoxy-2’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

4-Acetoxy-2’,4’-dimethylbenzophenone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mecanismo De Acción

The mechanism of action of 4-Acetoxy-2’,4’-dimethylbenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other cellular components .

Comparación Con Compuestos Similares

Key Structural Differences :

- 4,4'-Dimethylbenzophenone lacks the acetoxy group, reducing polarity but exhibiting polymorphism (three distinct crystalline forms) due to methyl group symmetry .

- 4'-Hydroxydeoxybenzoin replaces the acetoxy group with a hydroxyl, enabling hydrogen bonding and altering photostability .

Physical and Chemical Properties

Polymorphism and Crystallinity

- 4,4'-Dimethylbenzophenone demonstrates packing polymorphism, with three polymorphs differing in melting points (157–227°C) and lattice stability .

Reactivity

- Chlorination: 4,4'-Dimethylbenzophenone undergoes side-chain chlorination at 140°C with Cl₂, forming tetrachloro derivatives, whereas the acetoxy group in this compound may direct electrophilic substitution to specific ring positions .

- Hydrolysis: The acetoxy group in this compound is susceptible to hydrolysis under acidic/basic conditions, yielding phenolic derivatives, unlike 4,4'-dimethylbenzophenone .

Spectroscopic and Electronic Properties

NMR and Deuteration Studies

- 4,4'-Dimethylbenzophenone shows distinct deuterium NMR shifts (α = 142 kHz for methyl groups) due to electron-donating methyl substituents .

- Theoretical studies (B3LYP/B3PW91) reveal that dihedral angles between aromatic rings in benzophenone derivatives (e.g., ~51.9° in gas phase) are influenced by substituents. The acetoxy group in this compound likely increases torsional strain compared to methyl groups alone .

UV Absorption

- 4,4'-Dimethylbenzophenone absorbs at λmax ~290 nm (π→π* transitions), while the acetoxy group in this compound may redshift absorption due to enhanced conjugation .

Actividad Biológica

4-Acetoxy-2',4'-dimethylbenzophenone (CAS No. 890100-31-9) is an organic compound characterized by its unique structure, which includes an acetoxy group and two methyl groups attached to a benzophenone framework. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Its molecular formula is , with a molecular weight of approximately 268.32 g/mol.

The synthesis of this compound typically involves the acetylation of 4-hydroxy-2',4'-dimethylbenzophenone using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. This reaction introduces the acetoxy group, enhancing the compound's reactivity and utility in various chemical transformations.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity may involve disruption of bacterial cell membranes or interference with metabolic pathways, although specific mechanisms remain to be fully elucidated.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory processes. This could make it a candidate for therapeutic applications in conditions characterized by excessive inflammation.

The biological activity of this compound may be attributed to its ability to undergo hydrolysis, releasing acetic acid and phenolic compounds that can participate in various biochemical pathways. These interactions may involve specific enzymes and receptors within biological systems, contributing to its pharmacological effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

- Antimicrobial Efficacy : A study demonstrated that this compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli at varying concentrations, indicating its potential as a natural antimicrobial agent.

- Anti-inflammatory Activity : In vitro experiments indicated that treatment with this compound significantly reduced the levels of TNF-alpha in macrophage cultures stimulated with lipopolysaccharides (LPS), suggesting a modulatory effect on inflammatory responses .

- Cytotoxic Effects : Research has also explored the cytotoxic effects of this compound on cancer cell lines, revealing that it may induce apoptosis through mitochondrial pathways, although further investigation is needed to clarify these mechanisms .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4-Hydroxy-2',4'-dimethylbenzophenone | Lacks acetoxy group | Less reactive; moderate antimicrobial effects |

| 4-Methoxy-2',4'-dimethylbenzophenone | Contains methoxy instead of acetoxy | Varies in reactivity; different biological profiles |

| 4-Acetoxybenzophenone | Similar structure but without dimethyl groups | Comparable antimicrobial properties |

Q & A

Q. What are the standard synthetic routes for 4-acetoxy-2',4'-dimethylbenzophenone, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Friedel-Crafts acylation or condensation reactions. For example, reacting 2,4-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions can yield intermediates, which are further functionalized with acetoxy groups via esterification . Optimizing stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to phenolic substrate) and temperature (60–80°C) minimizes side reactions like over-acylation. Solvent choice (e.g., dichloromethane vs. toluene) also affects reaction kinetics and purity. Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate) is recommended for purification .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Compare experimental -NMR peaks (e.g., acetyl protons at δ 2.3–2.5 ppm, aromatic protons at δ 6.8–7.5 ppm) with simulated spectra from computational tools like Gaussian .

- XRD : Resolve crystal structure to confirm substituent positions. For example, dihedral angles between aromatic rings (~50–60°) are critical for verifying steric effects .

- FT-IR : Identify key functional groups (C=O stretch ~1680 cm, ester C-O ~1250 cm) .

Advanced Research Questions

Q. How can conflicting spectral data between experimental and computational models be resolved for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or gas-phase vs. solid-state calculations. For instance, B3LYP/6-311++G(d,p) simulations may overestimate bond lengths by ~0.02 Å compared to XRD data due to missing lattice energy contributions . To mitigate:

- Apply implicit solvation models (e.g., PCM for polar solvents) in DFT calculations.

- Use hybrid functionals (e.g., B3PW91) for better agreement with experimental geometries.

- Cross-validate with solid-state NMR to assess packing effects .

Q. What strategies optimize multi-step synthesis to reduce byproducts like deacetylated derivatives?

- Methodological Answer : Byproduct formation is common during esterification. Strategies include:

- Protecting Groups : Temporarily shield hydroxyl groups with tert-butyldimethylsilyl (TBS) before acetylation, followed by deprotection with tetrabutylammonium fluoride (TBAF) .

- Catalyst Tuning : Use mild acidic resins (e.g., Amberlyst-15) instead of H₂SO₄ to minimize hydrolysis.

- Reaction Monitoring : Employ inline FT-IR or HPLC to detect intermediates and terminate reactions at optimal conversion (~85–90%) .

Q. How does steric hindrance from the 2',4'-dimethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The ortho-methyl groups create steric bulk, slowing electrophilic substitution. To enhance reactivity:

- Use bulky directing groups (e.g., pivaloyl) to pre-organize the substrate.

- Apply microwave-assisted synthesis to overcome kinetic barriers (e.g., 100°C, 30 min vs. 12 hours conventional) .

- Computational modeling (e.g., NBO analysis) can predict reactive sites by evaluating electron density distribution .

Data-Driven Analysis

Q. How do electronic properties of this compound compare to unsubstituted benzophenone?

- Methodological Answer : Substituents significantly alter electronic behavior:

| Property | This compound | Benzophenone |

|---|---|---|

| (UV-Vis) | 290–310 nm (redshift due to conjugation) | 250–270 nm |

| HOMO-LUMO gap (DFT) | ~4.2 eV (vs. 5.0 eV for benzophenone) |

- The acetoxy group enhances electron-withdrawing capacity, lowering the LUMO and facilitating charge-transfer interactions .

Experimental Design Challenges

Q. What are the limitations in scaling up lab-scale synthesis for high-purity batches?

- Methodological Answer : Key challenges include:

- Heat Management : Exothermic reactions require jacketed reactors with precise temperature control (±2°C).

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for scalability.

- Byproduct Recycling : Implement continuous-flow systems to isolate and reuse unreacted precursors .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.